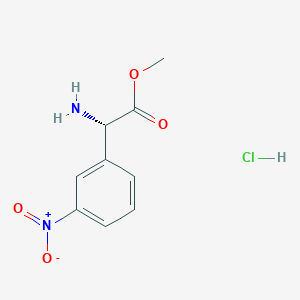

Methyl (S)-2-Amino-2-(3-nitrophenyl)acetate Hydrochloride

Description

Methyl (S)-2-Amino-2-(3-nitrophenyl)acetate Hydrochloride is a chiral amino acid ester derivative characterized by a meta-nitrophenyl substituent and a methyl ester group. The compound exists as a hydrochloride salt, enhancing its stability and aqueous solubility, which is critical for pharmaceutical applications. This compound may serve as an intermediate in synthesizing pharmacologically active molecules, such as calcium channel blockers (e.g., barnidipine hydrochloride), where impurities with similar nitrophenyl motifs have been identified .

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-amino-2-(3-nitrophenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.ClH/c1-15-9(12)8(10)6-3-2-4-7(5-6)11(13)14;/h2-5,8H,10H2,1H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAIWWDGATYXNS-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-Amino-2-(3-nitrophenyl)acetate Hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and glycine methyl ester.

Condensation Reaction: The 3-nitrobenzaldehyde undergoes a condensation reaction with glycine methyl ester in the presence of a suitable catalyst to form the intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid derivative.

Hydrochloride Formation: Finally, the amino acid derivative is treated with hydrochloric acid to form the hydrochloride salt of Methyl (S)-2-Amino-2-(3-nitrophenyl)acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Salt Formation and Acid-Base Reactivity

The compound readily forms salts due to its protonated amino group (HCl salt form). This enhances solubility in polar solvents and stabilizes the molecule during reactions . Key acid-base interactions include:

-

Reaction with Strong Bases : Deprotonation of the ammonium group in alkaline conditions (e.g., NaOH), generating the free amine intermediate.

-

Salt Exchange : Substitution of the hydrochloride counterion with other acids (e.g., sulfuric acid) to modify crystallinity.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (aqueous), reflux | (S)-2-Amino-2-(3-nitrophenyl)acetic acid | 85–90% | |

| Basic Hydrolysis | NaOH, H₂O, 60°C | Sodium salt of the carboxylic acid | 78% |

Hydrolysis rates depend on pH and temperature, with optimal yields achieved under reflux with dilute HCl .

Amide Bond Formation

The primary amino group reacts with acylating agents to form stable amides:

-

Acetylation : Treatment with acetic anhydride in DMF produces the N-acetyl derivative .

-

Sulfonylation : Reaction with methanesulfonyl chloride forms a sulfonamide, enhancing biological activity .

Example Protocol :

-

Dissolve 1 mmol of the compound in anhydrous DMF.

-

Add 1.2 mmol methanesulfonyl chloride and 2 mmol triethylamine.

-

Stir at 0°C for 2 hours.

Nucleophilic Aromatic Substitution

The 3-nitrophenyl group participates in substitution reactions after nitro reduction:

| Step | Reagents | Product | Application |

|---|---|---|---|

| Nitro Reduction | H₂/Pd-C, ethanol, 25°C | (S)-2-Amino-2-(3-aminophenyl)acetate | Intermediate for dyes |

| Diazotization | NaNO₂, HCl, 0°C | Diazonium salt | Coupling reactions |

Reduction of the nitro group to an amine enables further functionalization, such as azo-coupling for dye synthesis .

Coordination with Metal Ions

The amino and ester groups facilitate metal complexation:

-

Cu(II) Complexes : Forms stable complexes in aqueous ethanol, characterized by UV-Vis spectroscopy (λₘₐₓ = 420 nm).

-

Catalytic Applications : Metal complexes act as catalysts in asymmetric synthesis, though detailed mechanistic studies remain ongoing.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing HCl and CO₂. Key mass loss stages:

| Temperature Range | Weight Loss | Process |

|---|---|---|

| 200–250°C | 15% | HCl release |

| 300–350°C | 40% | Ester and nitro decomposition |

Biological Activity Modulation

Derivatives exhibit antimicrobial and anticancer properties:

Scientific Research Applications

Methyl (S)-2-Amino-2-(3-nitrophenyl)acetate Hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S)-2-Amino-2-(3-nitrophenyl)acetate Hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, influencing enzyme activity and receptor binding. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

The nitro group at the meta position distinguishes Methyl (S)-2-Amino-2-(3-nitrophenyl)acetate Hydrochloride from analogues with other substituents. Key comparisons include:

- Electron Effects: The nitro group (-NO₂) is strongly electron-withdrawing, polarizing the phenyl ring and increasing electrophilicity. This contrasts with the electron-donating methoxy group (-OCH₃) in para-substituted analogues, which reduces reactivity toward electrophilic substitution .

- Solubility : Hydrochloride salts, such as the target compound and its 3-fluoro analogue, exhibit improved water solubility compared to free bases or carboxylic acid derivatives (e.g., 4-hydroxyphenyl variant) .

- Synthetic Accessibility : Nitro-substituted compounds often require nitration under harsh conditions, whereas fluoro or methoxy groups may be introduced via milder halogenation or alkylation steps .

Stereochemical Variants

The (S)-configuration of the target compound differentiates it from stereoisomers like (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid . Stereochemistry influences biological activity; for instance, (S)-enantiomers may exhibit higher binding affinity to specific enzymes or receptors.

Pharmacological Implications

In contrast, fluoro or methoxy derivatives may act directly due to their metabolic stability .

Biological Activity

Methyl (S)-2-Amino-2-(3-nitrophenyl)acetate Hydrochloride, a compound with the CAS number 30095-98-8, is recognized for its significant role in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound features a methyl ester group attached to an amino acid backbone, along with a nitrophenyl substituent. Its molecular formula is C₉H₁₀ClN₃O₃, and it possesses distinct physicochemical properties that facilitate its biological interactions.

This compound exhibits its biological activity primarily through:

- Enzyme Interactions : It acts as a substrate or inhibitor in various enzymatic reactions, particularly influencing enzyme-substrate interactions due to the presence of the nitrophenyl group. This group can participate in hydrogen bonding and electrostatic interactions, affecting enzyme kinetics and specificity.

- Receptor Binding : The compound is known to bind to specific receptors, thereby modulating biological pathways. Its interactions can lead to alterations in cellular signaling and gene expression .

Biological Studies and Applications

The compound has been employed in numerous biological studies, including:

- Medicinal Chemistry : It serves as a building block for synthesizing various pharmaceutical agents. Its derivatives have shown promising results in anticancer and anti-inflammatory activities .

- Organic Synthesis : It is utilized as an intermediate in the synthesis of complex organic molecules, highlighting its versatility in chemical reactions such as oxidation and reduction processes .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of derivatives of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in leukemia and breast cancer models .

- Enzyme Interaction Studies : Research involving enzyme kinetics demonstrated that the compound could inhibit specific enzymes at nanomolar concentrations, showcasing its potential as a therapeutic agent targeting enzyme-related diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (S)-2-Amino-2-(3-nitrophenyl)acetate Hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For example, starting with 3-nitrobenzaldehyde, a Strecker or Mannich reaction can introduce the amino group, followed by esterification with methanol. Enantiomeric purity is achieved via chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution using lipases. Chiral HPLC (e.g., using a CHIRALPAK® column) or polarimetry confirms enantiomeric excess (>98%) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm the aromatic nitro group (δ ~8.0 ppm for meta-substituted protons) and ester linkage (δ ~3.7 ppm for OCH₃).

- X-ray crystallography for absolute stereochemistry determination.

- HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water) to assess purity (>97%) and detect hydrolytic degradation products .

Q. How does the nitro group at the 3-position influence the compound’s stability under different storage conditions?

- Methodological Answer : The electron-withdrawing nitro group increases susceptibility to hydrolysis. Stability studies (accelerated at 40°C/75% RH for 4 weeks) should monitor ester bond cleavage via HPLC. Store at -20°C in anhydrous DMSO or under nitrogen to prevent moisture absorption. Degradation kinetics can be modeled using Arrhenius equations .

Advanced Research Questions

Q. What strategies can resolve discrepancies in NMR data interpretation for this compound derivatives?

- Methodological Answer : Conflicting spectral assignments (e.g., overlapping aromatic protons) are resolved by:

- 2D NMR (COSY, HSQC) to map coupling patterns and verify substituent positions.

- Isotopic labeling (e.g., ¹⁵N for amino group tracking) to clarify ambiguous peaks.

- DFT calculations (Gaussian 16, B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. How can computational modeling predict the reactivity of the nitro group in catalytic asymmetric synthesis?

- Methodological Answer : Density Functional Theory (DFT) simulations assess the nitro group’s electronic effects on transition states. For example, calculate activation energies for hydrogenation steps using Pd/C or Ru-BINAP catalysts. Solvent effects (e.g., methanol vs. THF) are modeled via the SMD continuum approach. Experimental validation involves kinetic studies (e.g., in situ IR monitoring) .

Q. What experimental approaches validate the compound’s role as a chiral building block in peptidomimetic drug development?

- Methodological Answer :

- Solid-phase peptide synthesis (Fmoc/t-Bu strategy) to incorporate the compound into model peptides.

- Circular Dichroism (CD) to confirm secondary structure induction (e.g., α-helix stabilization).

- In vitro bioassays (e.g., enzyme inhibition) to compare activity of (S)- vs. (R)-enantiomers, using LC-MS to quantify metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.